molecular formula C18H27N3O3 B2688037 3-{[1-(Morpholin-4-yl)cyclobutyl]methyl}-1-(2-phenoxyethyl)urea CAS No. 2380172-73-4

3-{[1-(Morpholin-4-yl)cyclobutyl]methyl}-1-(2-phenoxyethyl)urea

Cat. No.: B2688037
CAS No.: 2380172-73-4
M. Wt: 333.432
InChI Key: ZYCYGYYTVGNBOK-UHFFFAOYSA-N
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Description

3-{[1-(Morpholin-4-yl)cyclobutyl]methyl}-1-(2-phenoxyethyl)urea is a synthetic organic compound with potential applications in various scientific fields. This compound features a morpholine ring, a cyclobutyl group, and a phenoxyethyl moiety, making it structurally unique and potentially versatile in its applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[1-(Morpholin-4-yl)cyclobutyl]methyl}-1-(2-phenoxyethyl)urea typically involves multiple steps, starting with the preparation of the cyclobutyl and morpholine intermediates. These intermediates are then coupled with a phenoxyethyl group under controlled conditions to form the final product. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, making the compound available for various research and industrial applications.

Chemical Reactions Analysis

Types of Reactions

3-{[1-(Morpholin-4-yl)cyclobutyl]methyl}-1-(2-phenoxyethyl)urea can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the phenoxyethyl moiety.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Nucleophiles like halides, amines, and thiols under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.

Scientific Research Applications

3-{[1-(Morpholin-4-yl)cyclobutyl]methyl}-1-(2-phenoxyethyl)urea has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-{[1-(Morpholin-4-yl)cyclobutyl]methyl}-1-(2-phenoxyethyl)urea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and influencing various biological processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    Morpholine derivatives: Compounds with similar morpholine rings but different substituents.

    Cyclobutyl compounds: Molecules featuring the cyclobutyl group with various functional groups.

    Phenoxyethyl derivatives: Compounds containing the phenoxyethyl moiety with different core structures.

Uniqueness

3-{[1-(Morpholin-4-yl)cyclobutyl]methyl}-1-(2-phenoxyethyl)urea is unique due to its combination of morpholine, cyclobutyl, and phenoxyethyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for diverse research applications.

Properties

IUPAC Name

1-[(1-morpholin-4-ylcyclobutyl)methyl]-3-(2-phenoxyethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27N3O3/c22-17(19-9-12-24-16-5-2-1-3-6-16)20-15-18(7-4-8-18)21-10-13-23-14-11-21/h1-3,5-6H,4,7-15H2,(H2,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYCYGYYTVGNBOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)(CNC(=O)NCCOC2=CC=CC=C2)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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